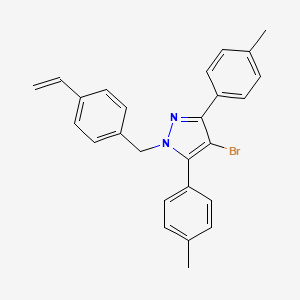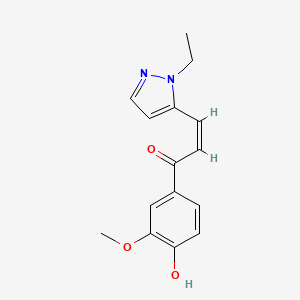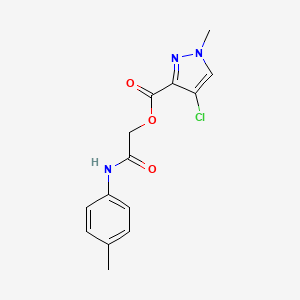
4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its bromine, methylphenyl, and vinylbenzyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones.
Introduction of substituents: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylphenyl groups can be introduced via Friedel-Crafts alkylation, and the vinylbenzyl group can be added through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinylbenzyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the bromine substituent or the vinyl group, potentially leading to debromination or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce debrominated or hydrogenated compounds.
Scientific Research Applications
4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-diphenyl-1H-pyrazole: Lacks the vinylbenzyl and methylphenyl groups.
3,5-Bis(4-methylphenyl)-1H-pyrazole: Lacks the bromine and vinylbenzyl groups.
1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and methylphenyl groups.
Uniqueness
The unique combination of bromine, methylphenyl, and vinylbenzyl substituents in 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new materials or developing novel therapeutic agents.
Properties
Molecular Formula |
C26H23BrN2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-bromo-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H23BrN2/c1-4-20-9-11-21(12-10-20)17-29-26(23-15-7-19(3)8-16-23)24(27)25(28-29)22-13-5-18(2)6-14-22/h4-16H,1,17H2,2-3H3 |
InChI Key |
ZAKKXSVCSVGHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10918869.png)
![6-(4-fluorophenyl)-3-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918873.png)

![methyl 4-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10918887.png)
![N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918895.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10918907.png)
![1-Butyl-3-{2-[(4-chlorophenyl)sulfanyl]phenyl}thiourea](/img/structure/B10918914.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918922.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918926.png)
![Butan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10918931.png)
![6-cyclopropyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918941.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10918951.png)

